molecular formula C21H16FN3O4 B2404587 (5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate CAS No. 1207010-90-9

(5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate

Cat. No.: B2404587
CAS No.: 1207010-90-9
M. Wt: 393.374
InChI Key: GAHNBRLTIAOYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a complex organic molecule that features a combination of isoxazole and quinazolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the isoxazole ring through a cyclization reaction involving a nitrile oxide and an alkyne. The quinazolinone moiety can be synthesized via the condensation of anthranilic acid derivatives with formamide or similar reagents. The final step involves esterification to link the two moieties together .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates could be employed .

Chemical Reactions Analysis

Types of Reactions

(5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets. The isoxazole ring may interact with enzymes or receptors, while the quinazolinone moiety could inhibit specific pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-chlorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
  • (5-(2-bromophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
  • (5-(2-methylphenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate

Uniqueness

The presence of the fluorine atom in (5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate imparts unique properties, such as increased metabolic stability and potential for enhanced biological activity compared to its analogs .

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(4-oxoquinazolin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4/c22-17-7-3-1-5-15(17)19-11-14(24-29-19)12-28-20(26)9-10-25-13-23-18-8-4-2-6-16(18)21(25)27/h1-8,11,13H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHNBRLTIAOYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)OCC3=NOC(=C3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.